7-(Methylsulfanyl)heptanoic acid
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
7-methylsulfanylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-11-7-5-3-2-4-6-8(9)10/h2-7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJBWSPQSPXKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551943 | |
| Record name | 7-(Methylsulfanyl)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111261-32-6 | |
| Record name | 7-(Methylsulfanyl)heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Physicochemical and Synthetic Profile of 7-(Methylsulfanyl)heptanoic Acid
An In-Depth Technical Guide for Advanced Drug Development and Bioconjugation
Executive Summary
In modern drug discovery, the architectural precision of linker molecules is just as critical as the pharmacophores they connect. 7-(Methylsulfanyl)heptanoic acid (also known as 7-(Methylthio)heptanoic acid) is a highly versatile, bifunctional aliphatic compound that has emerged as a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and self-assembled monolayers (SAMs).
Unlike traditional free-thiol linkers (e.g., 7-mercaptoheptanoic acid) that are prone to oxidative dimerization, the methyl-capped thioether in 7-(Methylsulfanyl)heptanoic acid provides a stable, yet chemoselectively addressable, functional group. This whitepaper provides a rigorous analysis of its physicochemical properties, structural dynamics, and field-proven experimental protocols designed for maximum synthetic yield and reproducibility.
Physicochemical Profiling & Structural Causality
Understanding the physical characteristics of 7-(Methylsulfanyl)heptanoic acid is essential for predicting its behavior in organic synthesis and biological systems. The molecule (CAS: 111261-32-6) consists of a flexible seven-carbon aliphatic spacer, terminated by a nucleophilic methylthio group and an electrophilic carboxylic acid precursor[1][2].
Quantitative Data & Causality Analysis
The following table summarizes the core physical characteristics of the compound, detailing the structural causality behind each parameter.
| Property | Value | Structural Causality & Practical Implication |
| Molecular Formula | C₈H₁₆O₂S | The presence of sulfur increases the overall polarizability compared to native heptanoic acid[3]. |
| Molecular Weight | 176.28 g/mol | Low molecular weight ensures minimal steric penalty when incorporated into larger macromolecular constructs[1]. |
| CAS Number | 111261-32-6 | Unique registry identifier for procurement and safety tracking[2]. |
| Physical State | Oily liquid to low-melting solid | The C7 chain disrupts highly ordered crystal lattice formation at room temperature, necessitating storage at 2-8°C to maintain stability and prevent degradation[1]. |
| Lipophilicity (LogP) | ~2.1 (Predicted) | The hydrophobic C7 chain is counterbalanced by the polar carboxylate. The methylthio group is less polar than a free thiol, optimizing membrane permeability in uncharged states. |
| Acidity (pKa) | ~4.7 - 4.8 | The distant thioether at the C7 position exerts negligible inductive electron-withdrawing effects on the C1 carboxylic acid. It behaves similarly to native heptanoic acid[4]. |
| Solubility Profile | Soluble in DMF, DMSO, DCM | Highly soluble in polar aprotic and non-polar organic solvents, making it ideal for standard solid-phase peptide synthesis (SPPS) and solution-phase coupling. |
Structural Dynamics
The seven-carbon (C7) spacer is a critical design element. In PROTAC development, linker length directly dictates the spatial orientation of the E3 ligase relative to the target protein. A C7 chain provides approximately 8.5 to 9.5 Å of linear extension. Furthermore, the thioether sulfur atom introduces a slight bend in the molecular geometry due to its bond angle (~100°), which can enhance the conformational flexibility of the linker compared to a pure alkane chain.
Logical Reactivity Pathways
To harness the full potential of 7-(Methylsulfanyl)heptanoic acid, researchers must exploit its bifunctional nature orthogonally. The carboxylic acid can be activated for acyl transfer, while the thioether remains inert under standard coupling conditions. Conversely, the thioether can be oxidized or alkylated without affecting a protected carboxylate.
Bifunctional reactivity pathways of 7-(Methylsulfanyl)heptanoic acid.
Field-Proven Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed as self-validating systems, ensuring that causality and analytical checks are embedded at every critical juncture.
Protocol A: Chemoselective Amidation via EDC/NHS Coupling
Objective: To attach 7-(Methylsulfanyl)heptanoic acid to a primary amine-containing pharmacophore without oxidizing the thioether.
Causality & Reagent Selection: We utilize over N,N'-Dicyclohexylcarbodiimide (DCC). EDC generates a water-soluble urea byproduct that is easily removed during aqueous workup, preventing the notorious purification issues associated with DCC. N-Hydroxysuccinimide (NHS) is added to form a stable, yet highly reactive, active ester intermediate, suppressing the formation of unreactive N-acylureas.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent (eq) of 7-(Methylsulfanyl)heptanoic acid in strictly anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Causality: Trace water will rapidly hydrolyze the highly reactive O-acylisourea intermediate back to the starting material.
-
Activation: Add 1.2 eq of NHS, followed by 1.5 eq of EDC·HCl. Stir the mixture at room temperature under an inert nitrogen atmosphere for 2 hours.
-
Validation Check (Critical): Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass corresponding to the NHS-ester (Mass shift: +97 Da relative to the free acid). Do not proceed until >95% conversion is confirmed.
-
Conjugation: Once activated, add 1.1 eq of the target primary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt of EDC and maintain a basic environment (pH ~8 in organic phase) for optimal nucleophilic attack.
-
Reaction & Workup: Stir for 4-6 hours. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Step-by-step self-validating EDC/NHS coupling workflow.
Protocol B: Controlled Oxidation to Sulfoxide
Objective: To increase the polarity of the linker post-conjugation by oxidizing the thioether to a sulfoxide, thereby tuning the LogP of the final drug construct.
Causality & Reagent Selection: We use Sodium Periodate (NaIO₄) in a biphasic system rather than meta-Chloroperoxybenzoic acid (mCPBA). NaIO₄ is a mild oxidant that selectively halts at the sulfoxide stage at 0°C, whereas mCPBA often over-oxidizes the substrate to the sulfone.
Step-by-Step Methodology:
-
Preparation: Dissolve the thioether-containing conjugate in a 1:1 mixture of Methanol and Water.
-
Oxidation: Cool the solution to 0°C in an ice bath. Dropwise, add a solution of 1.05 eq of NaIO₄ dissolved in water. Causality: Maintaining 0°C and using near-stoichiometric oxidant strictly prevents sulfone formation.
-
Monitoring: Stir for 2 hours at 0°C. Monitor via TLC (Thin Layer Chromatography). The sulfoxide will appear as a significantly more polar (lower Rf) spot compared to the thioether.
-
Workup: Filter off the precipitated sodium iodate (NaIO₃) salts. Extract the filtrate with DCM, dry, and concentrate to yield the pure sulfoxide linker construct.
Conclusion
7-(Methylsulfanyl)heptanoic acid is a structurally elegant building block that bridges the gap between hydrophobic spacing and chemoselective reactivity. By understanding the causality behind its physical properties—specifically the interplay between its C7 chain and its terminal functional groups—researchers can design highly efficient, self-validating synthetic routes. Whether utilized in PROTAC linker chemistry or advanced surface functionalization, adhering to strict anhydrous conditions during carboxylate activation and controlled temperatures during thioether manipulation will guarantee high-fidelity results.
Sources
Structural Elucidation of 7-(Methylsulfanyl)heptanoic Acid: A Comprehensive Analytical Guide
Introduction & Molecular Architecture
7-(Methylsulfanyl)heptanoic acid, frequently cataloged under its synonym 7-(methylthio)heptanoic acid (CAS No. 111261-32-6), is a bifunctional medium-chain fatty acid derivative[1]. Its molecular architecture ( C8H16O2S , MW: 176.28 g/mol ) features a seven-carbon aliphatic backbone terminating in a carboxylic acid group at one end and a methylsulfanyl (thioether) group at the other.
In drug development and metabolomic profiling, the structural elucidation of such bifunctional aliphatic chains requires rigorous, orthogonal analytical techniques. The presence of the thioether linkage significantly alters the electronic environment of the terminal methyl and adjacent methylene groups, necessitating precise spectroscopic assignments to differentiate it from simple branched or saturated fatty acids[2].
Analytical Strategy & Orthogonal Validation
To achieve absolute structural certainty, an Application Scientist must employ a multi-modal approach. Relying on a single technique (e.g., Mass Spectrometry alone) is insufficient due to the potential for structural isomerism (such as branching in the carbon chain). Our self-validating strategy utilizes Nuclear Magnetic Resonance (NMR) for atomic connectivity, Electron Ionization Mass Spectrometry (EI-MS) for substructure fragmentation, and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy for functional group confirmation.
Analytical workflow for the structural elucidation of 7-(methylsulfanyl)heptanoic acid.
Spectral Deconstruction & Causality
Nuclear Magnetic Resonance (NMR) Profiling
The use of deuterated chloroform ( CDCl3 ) is optimal for this compound due to its high solubility and lack of exchangeable protons, allowing for the observation of the carboxylic acid proton if the solvent is rigorously dried[3].
1 H NMR Dynamics: The defining feature of the 1 H NMR spectrum is the sharp singlet integrating to three protons at approximately δ 2.10 ppm, which is the hallmark of an S-methyl group[4]. The causality behind this shift lies in the electronegativity and polarizability of the sulfur atom, which deshields the attached methyl protons compared to a standard terminal alkane. Similarly, the methylene protons at C7 (adjacent to sulfur) are deshielded to a triplet at δ 2.50 ppm. On the opposite terminus, the C2 methylene protons are deshielded by the magnetic anisotropy of the carbonyl π -system, appearing as a triplet at δ 2.35 ppm.
13 C NMR Dynamics: The carbon backbone provides seven distinct aliphatic signals and one carbonyl signal. The carboxylic acid carbon (C1) resonates highly deshielded at ~179.5 ppm. The thioether carbon (S- CH3 ) typically appears at ~15.5 ppm, while the C7 carbon is shifted to ~34.2 ppm due to the direct attachment to sulfur.
Mass Spectrometry (EI-MS) Fragmentation Dynamics
Electron Ionization (EI) at 70 eV imparts high internal energy, causing predictable and diagnostic bond cleavages. The molecular ion ( [M]+ ) is observed at m/z 176.
The fragmentation is driven by the two functional termini. Alpha-cleavage adjacent to the thioether yields a stabilized sulfonium ion ( [CH3S=CH2]+ ) at m/z 61. Simultaneously, the carboxylic acid terminus undergoes the classic McLafferty rearrangement. Because the heptanoic acid chain possesses abundant gamma-hydrogens, a six-membered transition state forms, leading to the expulsion of an alkene and the generation of the enol radical cation [CH2=C(OH)2]+ at m/z 60[2].
Key EI-MS fragmentation pathways for 7-(methylsulfanyl)heptanoic acid.
Vibrational Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is chosen over transmission FTIR (KBr pellet) to prevent moisture absorption by KBr, which artificially inflates the O-H stretching region. The ATR-FTIR spectrum is dominated by a very broad O-H stretch from 3300 to 2500 cm−1 , indicative of strong intermolecular hydrogen bonding typical of carboxylic acid dimers. The C=O stretch is sharp and intense at ~1705 cm−1 . The C-S stretching vibration, though weak, can be identified in the fingerprint region around 700 cm−1 .
Quantitative Data Summaries
Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| -COOH | ~11.00 | br s | - | 1H | Acidic proton |
| C7 | 2.50 | t | 7.4 | 2H | −CH2−S− |
| C2 | 2.35 | t | 7.4 | 2H | −CH2−COOH |
| S- CH3 | 2.10 | s | - | 3H | Thioether methyl |
| C3, C6 | 1.60 - 1.70 | m | - | 4H | Aliphatic −CH2− |
| C4, C5 | 1.30 - 1.45 | m | - | 4H | Aliphatic −CH2− |
Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl3 )
| Carbon Position | Chemical Shift ( δ , ppm) | Structural Environment |
| C1 | 179.5 | Carbonyl ( C=O ) |
| C7 | 34.2 | Alpha to sulfur |
| C2 | 34.0 | Alpha to carbonyl |
| C6 | 29.0 | Aliphatic chain |
| C4, C5 | 28.5, 28.8 | Aliphatic chain |
| C3 | 24.6 | Beta to carbonyl |
| S- CH3 | 15.5 | Thioether methyl |
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols incorporate built-in validation steps.
Protocol A: NMR Acquisition with Internal Referencing
-
Preparation: Dissolve 15 mg of 7-(methylsulfanyl)heptanoic acid in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
-
Validation Step: The inclusion of TMS serves as an internal standard. If the TMS signal deviates from exactly δ 0.00 ppm, the spectrometer's field-frequency lock is compromised, and the spectrum must be recalibrated.
-
Acquisition: Tune and match the probe specifically for CDCl3 . Acquire the 1 H spectrum using a 30° pulse angle, 16 scans, and a 2-second relaxation delay to ensure complete longitudinal relaxation ( T1 ) for accurate integration.
-
Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.
Protocol B: GC-EI-MS Substructure Profiling
-
Preparation: Dilute the sample to 100 μg/mL in GC-grade dichloromethane.
-
Validation Step (Blank Run): Inject 1 μL of pure dichloromethane prior to the sample. The chromatogram must show a flat baseline to validate the absence of column carryover or injector contamination.
-
Chromatography: Inject 1 μL of the sample in split mode (1:50) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 μm ). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Ionization: Operate the MS source in Electron Ionization (EI) mode at 70 eV with a source temperature of 230°C. Scan mass range m/z 40–300.
Protocol C: ATR-FTIR Functional Group Mapping
-
Validation Step (Background): Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm−1 resolution) to map and subsequently subtract ambient CO2 and water vapor.
-
Sample Application: Place a single drop (approx. 2 μL ) of the neat liquid sample directly onto the ATR crystal. Ensure full coverage of the sensor area.
-
Acquisition: Acquire the sample spectrum using 32 scans at 4 cm−1 resolution.
-
Cleaning: Wipe the crystal with a lint-free tissue soaked in acetone, followed by isopropanol, and verify cleanliness via a rapid preview scan.
References
- ChemScene. "111261-32-6 | 7-(Methylthio)heptanoic acid." ChemScene Product Catalog.
- Sigma-Aldrich. "7-(methylsulfanyl)heptanoic acid." Sigma-Aldrich Materials.
- ChemicalBook. "4-(Methylthio)phenol 1H NMR spectrum." ChemicalBook Spectral Database.
- PubChem. "Heptanoic Acid | CID 8094." National Institutes of Health (NIH).
- BLD Pharm. "111261-32-6 | 7-(Methylthio)heptanoic acid." BLD Pharmatech Documentation.
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7-(Methylsulfanyl)heptanoic Acid and Its Derivatives: A Technical Guide to Applications in Epigenetic Pharmacology and Plant Biochemistry
An in-depth technical guide on the applications, synthesis, and biological significance of 7-(methylsulfanyl)heptanoic acid and its derivatives.
Executive Summary
7-(Methylsulfanyl)heptanoic acid (CAS 111261-32-6), also known as 7-(methylthio)heptanoic acid, is a bifunctional aliphatic compound characterized by a terminal carboxylic acid and a methylthio ether group[1]. While structurally unassuming, this molecule and its derivatives are critical linchpins in two highly specialized scientific domains. In medicinal chemistry , it serves as a foundational building block for synthesizing non-hydroxamate Histone Deacetylase (HDAC) inhibitors, offering a solution to the pharmacokinetic limitations of traditional epigenetic drugs[2]. In plant biochemistry , its oxidized and transaminated derivatives are essential intermediates in the biosynthesis of aliphatic glucosinolates, driving plant-pathogen defense mechanisms[3].
This whitepaper provides a comprehensive technical synthesis of its physicochemical properties, mechanistic roles, and field-proven experimental protocols.
Chemical Identity & Physicochemical Properties
Understanding the baseline properties of the methylthio-heptanoic scaffold is crucial for predicting its behavior in organic synthesis and biological assays. The thioether moiety is highly lipophilic and acts as a stable, oxidation-resistant precursor to free thiols.
Table 1: Key Physicochemical Properties
| Property | Value | Biological / Synthetic Relevance |
|---|---|---|
| Molecular Formula | C₈H₁₆O₂S | Optimal chain length for spanning the HDAC active site channel. |
| Molecular Weight | 176.28 g/mol | Low molecular weight allows for extensive downstream functionalization. |
| XLogP3-AA | ~1.3 - 1.5 | Moderate lipophilicity; ensures cell membrane permeability in prodrug forms. |
| Functional Groups | Carboxyl (-COOH), Thioether (-S-CH₃) | Enables orthogonal synthetic strategies (e.g., amidation at the C-terminus). |
Epigenetic Pharmacology: Thiol-Based HDAC Inhibitors
The Causality of Zinc-Binding Group (ZBG) Replacement
Histone deacetylases (HDACs) are critical epigenetic regulators overexpressed in various malignancies. The benchmark clinical inhibitor, [2], relies on a hydroxamic acid Zinc-Binding Group (ZBG) to chelate the Zn²⁺ ion in the HDAC active site. However, hydroxamates suffer from severe pharmacokinetic liabilities, including rapid glucuronidation and off-target metal chelation.
To overcome this, researchers utilize 7-(methylsulfanyl)heptanoic acid derivatives to map the Structure-Activity Relationship (SAR) of the HDAC active site[2]. The methylthio ether itself is a weak chelator; however, it serves as a stable synthetic precursor to free thiols (e.g., 7-mercaptoheptanoic acid phenylamide) and thioester prodrugs (e.g., NCH-51)[4]. Once inside the cell, esterases cleave the prodrug to release the active thiol, which directly interacts with Zn²⁺, Tyr 306, and His 142 in the HDAC active site, achieving potency equivalent to SAHA without the associated toxicity[2].
Fig 1: Mechanistic pathway of thiol-based HDAC inhibitors vs. traditional hydroxamates.
Quantitative Structure-Activity Relationship (SAR) Data
Table 2: Comparative HDAC Inhibitory Activity Data synthesized from foundational non-hydroxamate HDAC inhibitor profiling[2][4].
| Compound / ZBG Type | Substructure | HDAC8 IC₅₀ (µM) | Cell Growth EC₅₀ (µM) | Mechanistic Role |
| SAHA (Hydroxamate) | -CO-NH-OH | 0.10 | 1.0 | Benchmark Clinical Inhibitor |
| Thiol 7 (Free Thiol) | -SH | 0.10 | 1.5 | Active Zinc Chelator |
| NCH-51 (Thioester) | -S-CO-CH(CH₃)₂ | N/A (Prodrug) | 1.1 | Cell-Permeable Prodrug |
| Compound 33 (Thioether) | -S-CH₃ | >10.0 | >10.0 | Synthetic Precursor / SAR Control |
Plant Biochemistry: Glucosinolate Biosynthesis
Beyond synthetic pharmacology, the methylthio-heptyl scaffold is a naturally occurring biological intermediate. In Arabidopsis thaliana, the biosynthesis of defensive aliphatic glucosinolates requires the iterative chain elongation of methionine[3].[5] is generated after three cycles of elongation catalyzed by methylthioalkylmalate (MAM) synthases. This oxo-acid is subsequently transaminated by branched-chain aminotransferases (BCAT) to form (2-amino-7-methylsulfanylheptanoic acid)[6]. The preservation of the methylthio group is critical, as the exact 7-carbon chain length dictates the specific ecological function of the resulting C7-glucosinolate against herbivory and pathogens[3].
Fig 2: Biosynthetic elongation of methionine to C7-aliphatic glucosinolates in A. thaliana.
Experimental Methodologies & Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent choices.
Protocol 1: Synthesis of 7-Methylsulfanylheptanoic Acid Phenylamide
Purpose: To synthesize the thioether SAR control compound from a bromo-precursor.
-
Acyl Chloride Activation: Suspend 7-bromoheptanoic acid (1.0 eq) in anhydrous CH₂Cl₂. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours.
-
Causality: Oxalyl chloride is selected over thionyl chloride because it produces strictly volatile byproducts (CO, CO₂, HCl) that are easily removed in vacuo, preventing acid-catalyzed degradation of the aliphatic chain. DMF forms the highly reactive Vilsmeier-Haack intermediate, accelerating activation[7].
-
-
Amidation: Concentrate the mixture in vacuo to yield the acid chloride. Dissolve in CH₂Cl₂ and add dropwise to a solution of aniline (3.0 eq) and triethylamine (3.0 eq) at 0°C. Stir for 1 hour.
-
Thioetherification: Dissolve the resulting 7-bromoheptanoic acid phenylamide in ethanol. Add sodium thiomethoxide (CH₃SNa, 3.0 eq) and stir at room temperature for 5 hours.
-
Causality: Sodium thiomethoxide is utilized as a highly nucleophilic thiolate. Ethanol is chosen as the protic solvent to stabilize the transition state of the Sₙ2 displacement of the primary bromide, driving the reaction to completion[7].
-
-
Workup & Purification: Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography (n-hexane/EtOAc = 3:1).
-
Validation Checkpoint: Analyze the purified product via LC-MS. The presence of a molecular ion peak at m/z 252 [M+H]⁺ confirms successful thioetherification. The strict absence of m/z 284/286 [M+H]⁺ (bromo-precursor isotopes) validates reaction completion and prevents false positives in downstream biological assays.
Protocol 2: In Vitro HDAC Fluorometric Inhibition Assay
Purpose: To quantify the IC₅₀ of synthesized derivatives against recombinant HDAC8.
-
Enzyme Incubation: In a 96-well black microplate, combine recombinant human HDAC8, assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), and the test compound (serial dilutions from 10 µM to 1 nM). Incubate at 37°C for 30 minutes.
-
Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC to a final concentration of 50 µM. Incubate for exactly 1 hour at 37°C.
-
Causality: Boc-Lys(Ac)-AMC is chosen because the bulky tert-butyloxycarbonyl (Boc) group prevents non-specific cleavage by background proteases, ensuring the fluorescence signal is strictly dependent on HDAC deacetylase activity.
-
-
Reaction Termination: Add 50 µL of developer solution containing trypsin (2 mg/mL) and Trichostatin A (TSA, 2 µM). Incubate for 20 minutes at room temperature.
-
Causality: Trypsin cleaves the AMC fluorophore only from the deacetylated lysine. TSA is included to instantly and irreversibly halt any further HDAC activity, ensuring the measured fluorescence perfectly reflects the inhibition achieved during the primary 1-hour window.
-
-
Validation Checkpoint: Read fluorescence at Ex 360 nm / Em 460 nm. The assay plate must include a SAHA-positive control well and a no-enzyme negative control well. Calculate the Z'-factor; a value >0.5 is required to validate the statistical reliability of the screening run.
References
-
Suzuki, T., Nagano, Y., Kouketsu, A., et al. (2005). Novel Inhibitors of Human Histone Deacetylases: Design, Synthesis, Enzyme Inhibition, and Cancer Cell Growth Inhibition of SAHA-Based Non-hydroxamates. Journal of Medicinal Chemistry, 48(4), 1019-1032.[Link]
-
Haughn, G. W., Davin, L., Giblin, M., & Underhill, E. W. (1991). Biochemical Genetics of Plant Secondary Metabolites in Arabidopsis thaliana 1: The Glucosinolates. Plant Physiology, 97(1), 217-226.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22266655, 2-Oxo-7-methylthioheptanoic acid.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22266650, Trihomomethionine.[Link]
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- 1. 7-(Methylthio)heptanoic acid | 111261-32-6 [sigmaaldrich.com]
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- 4. caymanchem.com [caymanchem.com]
- 5. 2-Oxo-7-methylthioheptanoic acid | C8H14O3S | CID 22266655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trihomomethionine | C8H17NO2S | CID 22266650 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Synthesis of 7-(Methylsulfanyl)heptanoic acid from thiols and carboxylic acids
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 7-(Methylsulfanyl)heptanoic acid (CAS: 111261-32-6) Applications: Lipid nanoparticle (LNP) building blocks, PROTAC linkers, and surface-functionalized biomaterials.
Introduction & Mechanistic Rationale
7-(Methylsulfanyl)heptanoic acid is a highly versatile thioether-carboxylic acid bifunctional linker. The synthesis of this molecule from thiols and carboxylic acids is typically achieved via two orthogonal methodologies, each offering distinct advantages depending on scale, available equipment, and atom-economy requirements.
-
Route A: Radical Thiol-Ene Click Chemistry This route utilizes methanethiol and hept-6-enoic acid . Driven by UV irradiation and a radical initiator (AIBN), this approach leverages the anti-Markovnikov addition of the thiyl radical to the terminal alkene[1][2]. The causality behind its near-100% atom economy lies in the chain-transfer kinetics of the thiol-ene process, which inherently prevents side-product formation when run under oxygen-free conditions[2].
-
Route B: Nucleophilic Aliphatic Substitution (SN2) This route utilizes sodium methanethiolate and 7-bromoheptanoic acid . It is a classical SN2 displacement where the highly nucleophilic thiolate attacks the primary alkyl halide[3][4]. The use of a polar aprotic solvent (e.g., DMF) is critical here; it leaves the thiolate anion unsolvated and highly reactive, accelerating the reaction while minimizing competitive E2 elimination[4].
Comparative Data Summary
| Metric | Route A: Thiol-Ene Click | Route B: SN2 Substitution |
| Reactants | Hept-6-enoic acid, Methanethiol (gas) | 7-Bromoheptanoic acid, NaSMe (solid) |
| Catalyst / Initiator | AIBN + UV Irradiation | None (Solvent-mediated) |
| Atom Economy | ~100% (Addition reaction) | ~63% (Generates NaBr byproduct) |
| Typical Yield | >95% | 75% – 85% |
| Reaction Temperature | -20 °C (to control gas volatility) | 0 °C to Room Temperature |
| Primary Challenge | Handling toxic/volatile CH3SH gas | Competing elimination (E2) pathways |
Experimental Protocols
Route A: Radical Thiol-Ene Click Chemistry
Mechanistic Causality: Methanethiol is a gas at room temperature (bp 6 °C). Conducting the reaction at -20 °C ensures the thiol remains in the liquid phase, maximizing its local concentration around the alkene[1]. AIBN (2,2'-azobis(isobutyronitrile)) is selected as the initiator because its homolysis under UV light generates stable isobutyronitrile radicals that efficiently abstract a hydrogen atom from methanethiol, propagating the highly regioselective anti-Markovnikov catalytic cycle[2].
Step-by-Step Protocol:
-
Preparation: In a flame-dried, UV-transparent quartz reaction vessel equipped with a magnetic stirrer, dissolve hept-6-enoic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Initiator Addition: Add AIBN (0.05 equiv, 0.5 mmol) to the solution. Purge the vessel with dry Argon for 15 minutes to remove dissolved oxygen, which acts as a radical scavenger and terminates the chain reaction[2].
-
Thiol Introduction: Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. Condense methanethiol gas (1.5 equiv, 15 mmol) directly into the reaction mixture using a cold-finger apparatus. Caution: Methanethiol is highly toxic and malodorous; perform strictly in a specialized fume hood.
-
Irradiation: Seal the vessel and irradiate with a 365 nm UV LED lamp for 3 hours while maintaining the temperature at -20 °C[1].
-
Workup: Remove the UV source and allow the vessel to slowly warm to room temperature, venting excess methanethiol through a bleach scrubber (sodium hypochlorite) to neutralize the odor.
-
Purification: Concentrate the mixture under reduced pressure. The crude product is typically >95% pure, but can be passed through a short silica plug (Hexanes/EtOAc 8:2) to remove AIBN byproducts.
Route B: Nucleophilic Aliphatic Substitution (SN2)
Mechanistic Causality: Sodium methanethiolate (NaSMe) is a soft, highly polarizable nucleophile. By using anhydrous DMF (a polar aprotic solvent), hydrogen bonding to the thiolate is eliminated, dramatically lowering the activation energy of the SN2 transition state[4]. The reaction is initiated at 0 °C to prevent the basic thiolate from triggering an E2 elimination of the primary bromide[3][4].
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 7-bromoheptanoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add sodium methanethiolate (NaSMe) (1.2 equiv, 12 mmol) portion-wise over 10 minutes. The solution may turn slightly yellow.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 4 hours.
-
Quenching: Quench the reaction by adding 50 mL of 1M HCl to protonate the carboxylic acid (ensuring it partitions into the organic layer) and dissolve the precipitated NaBr.
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers extensively with brine (5 x 30 mL) to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude 7-(methylsulfanyl)heptanoic acid.
Self-Validating Quality Control (QC)
To ensure the protocol is self-validating, researchers must verify the structural integrity of the synthesized linker using the following analytical checkpoints:
-
TLC Monitoring: In a Hexanes/EtOAc (7:3) system with a drop of acetic acid, the product will appear as a distinct spot (visualized by KMnO4 stain) with a lower Rf than the starting alkene or bromide.
-
1H NMR (400 MHz, CDCl3):
-
Success Indicator 1: Appearance of a sharp singlet at ~2.10 ppm (3H, -S-CH3).
-
Success Indicator 2: Appearance of a triplet at ~2.50 ppm (2H, -CH2-S-CH3).
-
Absence of Starting Material: Complete disappearance of terminal alkene protons (5.0–5.8 ppm) for Route A, or the shift of the -CH2-Br triplet (~3.4 ppm) for Route B.
-
-
LC-MS (ESI-): Expected m/z for [M-H]- is 175.1 (Calculated for C8H15O2S-).
Workflow & Mechanistic Diagrams
Fig 1. Radical thiol-ene click chemistry catalytic cycle for 7-(methylsulfanyl)heptanoic acid.
Fig 2. SN2 nucleophilic aliphatic substitution reaction pathway and transition state.
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573.
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). John Wiley & Sons.
-
LookChem Chemical Database. (n.d.). Methanethiol Reaction Conditions & Synthesis.
-
Z-Library / Literature Database. (n.d.). Identification of a potent non-hydroxamate histone deacetylase... (Synthesis via 7-Bromoheptanoic acid ethyl ester and sodium methanethiolate).
Sources
Application Note: Highly Efficient Synthesis of 7-(Methylsulfanyl)heptanoic Acid via Photochemical Thiol-Ene Click Chemistry
Executive Summary & Mechanistic Rationale
The synthesis of 7-(methylsulfanyl)heptanoic acid (also known as 7-(methylthio)heptanoic acid) is a critical transformation for generating versatile building blocks in drug development and materials science. This application note details an optimized, highly efficient radical-mediated thiol-ene "click" reaction between methanethiol and 6-heptenoic acid[1].
While thiol-ene chemistry is renowned for its atom economy, rapid kinetics, and anti-Markovnikov regioselectivity[2], the use of methanethiol presents a unique physical challenge: it is a toxic, highly volatile gas with a boiling point of 5.8 °C. Standard thermal initiation using 2,2'-azobis(isobutyronitrile) (AIBN) requires heating to ~65 °C, which would necessitate specialized high-pressure autoclave equipment to maintain methanethiol in the liquid phase and prevent catastrophic overpressurization.
The Causality of the Experimental Design: To bypass this limitation, this protocol leverages the photochemical cleavage of AIBN. By irradiating the reaction mixture with UV light (365 nm) at -20 °C, AIBN efficiently generates initiating radicals while methanethiol remains safely condensed as a liquid[1][3]. This decoupling of temperature from radical generation ensures a near-quantitative yield, suppresses side reactions (such as alkene homopolymerization), and allows for standard laboratory borosilicate glassware to be used under a cold, inert atmosphere.
Reaction Pathway & Mechanism
The reaction proceeds via a highly efficient radical chain mechanism. Initiation occurs via the UV-induced homolytic cleavage of AIBN. The resulting isobutyronitrile radicals abstract a hydrogen atom from methanethiol, generating an electrophilic methanethiyl radical (CH₃S•). This thiyl radical selectively attacks the less sterically hindered terminal carbon of 6-heptenoic acid, yielding a stable carbon-centered radical. Subsequent hydrogen abstraction from another methanethiol molecule yields the final 7-(methylsulfanyl)heptanoic acid product and regenerates the thiyl radical to propagate the chain[3][4].
Radical chain mechanism of the photochemical thiol-ene reaction.
Reaction Parameters & Analytical Validation
To ensure reproducibility and high atom economy, the reaction is run with an excess of methanethiol. This maintains pseudo-first-order kinetics for the propagation step, driving the reaction to completion[4].
Table 1: Reaction Parameters & Reagents
| Reagent / Parameter | Role | Equivalents | Amount | Causality / Notes |
| 6-Heptenoic Acid | Substrate (Ene) | 1.0 eq | 10.0 mmol (1.28 g) | Terminal alkene ensures rapid addition. |
| Methanethiol (CH₃SH) | Reagent (Thiol) | 5.0 eq | 50.0 mmol (~2.4 g) | Excess prevents alkene homopolymerization. |
| AIBN | Photoinitiator | 0.05 eq | 0.5 mmol (82 mg) | UV-active at 365 nm; avoids thermal heating. |
| UV Irradiation | Energy Source | N/A | 365 nm LED | Decouples activation energy from temperature. |
| Temperature | Phase Control | N/A | -20 °C | Keeps CH₃SH liquid (BP 5.8 °C) safely in glass. |
| Reaction Time | Duration | N/A | 3 hours | Monitored by TLC/NMR for full conversion. |
Table 2: Analytical Validation & Expected Yields
| Metric | Expected Value | Analytical Rationale |
| Isolated Yield | >95% | High atom economy of click reaction; minimal side products[1]. |
| Regioselectivity | >99% Anti-Markovnikov | Radical stability strictly dictates terminal attack. |
| ¹H NMR (CDCl₃) | δ 2.50 (t, 2H), 2.10 (s, 3H) | Disappearance of alkene multiplet (δ 4.9-5.8); appearance of -S-CH₃ singlet. |
| MS (ESI-) | m/z 175.08[M-H]⁻ | Confirms molecular weight of target acid (MW: 176.28 g/mol ). |
Self-Validating Experimental Protocol
⚠️ CRITICAL SAFETY WARNING: Methanethiol is a highly toxic gas with an odor threshold in the parts-per-billion (ppb) range. All operations MUST be conducted in a heavily ventilated fume hood. A concentrated sodium hypochlorite (bleach) scrubber must be connected to the exhaust line to oxidize vented methanethiol into non-volatile, odorless methanesulfonic acid.
Step 1: Apparatus Setup & Reagent Condensation
-
Equip a 50 mL borosilicate Schlenk tube with a magnetic stir bar and connect it to a Schlenk line. Connect the exhaust of the line to a double-trap system containing concentrated bleach.
-
Purge the vessel with dry Argon for 15 minutes.
-
Submerge the Schlenk tube in a dry ice/acetone bath (-78 °C).
-
Carefully introduce methanethiol gas into the vessel until approximately 2.4 g (50.0 mmol) has condensed into a colorless liquid.
-
Self-Validation Check: The liquid should remain at the bottom of the flask without boiling, confirming the cold bath is effectively maintaining the temperature below 5.8 °C.
-
Step 2: Reactant Addition
-
Dissolve 6-heptenoic acid (1.28 g, 10.0 mmol) and AIBN (82 mg, 0.5 mmol) in 5 mL of anhydrous dichloromethane (DCM).
-
Add this solution dropwise to the condensed methanethiol at -78 °C under a positive stream of Argon.
-
Seal the Schlenk tube tightly (ensure the pressure rating of the glassware is sufficient, though internal pressure will remain low at the target temperature).
Step 3: Photochemical Initiation
-
Transfer the sealed vessel to a cryocooler or a salted ice/dry ice bath maintained strictly at -20 °C.
-
Position a 365 nm UV LED lamp approximately 5 cm from the vessel and irradiate the vigorously stirring mixture for 3 hours.
-
Self-Validation Check: The solution should remain a homogenous liquid. If boiling is observed, the cooling bath has failed; immediately turn off the UV lamp and re-cool to -78 °C.
-
Step 4: Quenching & Workup
-
After 3 hours, turn off the UV lamp.
-
Connect the vessel's stopcock to the bleach scrubber line. Slowly warm the vessel to room temperature (20 °C) over 1 hour, slightly opening the stopcock to vent the excess unreacted methanethiol gas into the bleach trap.
-
Self-Validation Check: Bubbling in the bleach trap confirms the safe venting and neutralization of the excess thiol. Wait until all bubbling ceases before opening the flask.
-
-
Once fully degassed, concentrate the remaining DCM mixture under reduced pressure.
Step 5: Acid-Base Purification
-
Dissolve the crude residue in 20 mL of diethyl ether and extract with saturated aqueous NaHCO₃ (3 × 15 mL).
-
Causality: The basic aqueous phase selectively deprotonates the carboxylic acid product, pulling it into the aqueous layer while leaving neutral organic impurities and AIBN byproducts in the ether layer.
-
-
Carefully acidify the combined aqueous layers with 1M HCl to pH ~2 (monitor with pH paper).
-
Extract the acidified aqueous layer with ethyl acetate (3 × 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 7-(methylsulfanyl)heptanoic acid as a high-purity oil/low-melting solid.
References
- [Methanethiol - LookChem] -[lookchem.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCg9PRtp_0t6XPq09utkWYUcjB4nB42y_nhtH52bpMoEiseINXBBSocGRpOg3LiUY1_x6E6Z5jNpgRCVGmIna8MbxI725ywG-2XNoejqeOwN1dbshLmxJa-GYb_gmkzKaOKQPPsQ==]
- [Chemistry of Polythiols and Their Industrial Applications - PMC] -[nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6ec9AViMskHU8SbD89WcSTB4IUYDmZRDK6XFbFW34wgPBTh9OfIixhAPfd1zUO6oGAdcV_D7ri1l3b0u7YI_WdhAs-44GT3Vk-y_RERCuhS36LrV5Yy2ELYAdLrHI-uQueDpzX0PY8VoM9skb] 3.[Thiyl Radicals in Organic Synthesis | Chemical Reviews - ACS Publications] - [acs.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7io7gHaNXs9w21p6fF7dSTLwCtBoh2xQz7oQlf_j5FiDSDxgsvRB4jUGKCBzIC4OW8pRQukGeMpfHIp4OAiLYJIpa-jPefKur7e5CTPrG2S6aOOJXi-2BDkQDS_xcjpz_EIQ5jQ==] 4.[Thiol-Based Click Reactions] - [thieme-connect.de] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtL5mrU582i5B8cMr0uvN-XjJiuhx3TWccn0ParB-Gz36wrTZWYSqlbojrel7pzbMmRMJIbU4zssvDj9ITj8SC5MM-9rWZUxOi-_V-b0ZSq2VmJ_WpoKbCJGeg_Z41_C1fim1fY2y69jQTYJea2szMSBs9MYGpBXjtdLlkq4SPIab3xZ7rvS2tsw==]
Sources
Application Note: 7-(Methylsulfanyl)heptanoic Acid as a Versatile Bifunctional Building Block in Organic Synthesis and Surface Chemistry
Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Document Type: Technical Application Guide & Validated Protocols
Executive Summary
In modern organic synthesis and bioconjugation, the demand for bifunctional linkers that offer both structural flexibility and orthogonal reactivity is paramount. 7-(Methylsulfanyl)heptanoic acid (also known as 7-(methylthio)heptanoic acid) serves as an exceptional building block[1]. Featuring a 7-carbon aliphatic spacer, a terminal carboxylic acid, and a terminal methylthio (thioether) group, this molecule provides a highly tunable scaffold.
As a Senior Application Scientist, I have structured this guide to detail the causality behind utilizing this specific linker in two advanced workflows: Targeted Protein Degradation (PROTAC) linker assembly and Dynamic Self-Assembled Monolayer (SAM) formation on Gold Nanoparticles (AuNPs) . By understanding the thermodynamic and kinetic behaviors of its functional groups, researchers can achieve higher yields and more stable conjugates.
Physicochemical Profiling
Before initiating any synthetic workflow, it is critical to understand the physical parameters of the building block to optimize solvent selection and reaction conditions[2],[3].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Analytical Significance |
| CAS Number | 111261-32-6[1] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₈H₁₆O₂S[3] | Determines stoichiometric calculations. |
| Molecular Weight | 176.28 g/mol [1] | Used for precise molarity preparations. |
| SMILES String | O=C(O)CCCCCCSC[3] | Useful for computational modeling and docking. |
| Purity Standard | ≥95%[1] | Ensures minimal interference from short-chain analogs. |
| Storage Conditions | Sealed, dry, 2-8°C or RT[2],[3] | Prevents premature oxidation of the thioether to sulfoxide. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų[1] | Highly lipophilic; excellent for cell-permeable drug linkers. |
Core Application 1: Amide Coupling for Linker Assembly
The Causality of Reagent Selection
When incorporating 7-(methylsulfanyl)heptanoic acid into a PROTAC or Antibody-Drug Conjugate (ADC), the primary goal is to form a stable amide bond with an amine-bearing target ligand.
We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rather than standard EDC/NHS. Why? The 7-carbon chain is highly flexible, which can lead to transient steric shielding of the activated carbonyl in solution. HATU generates an extremely reactive HOAt ester intermediate that accelerates nucleophilic attack by the amine, overcoming steric hindrance and minimizing epimerization or hydrolysis side-reactions. DIPEA (N,N-Diisopropylethylamine) is chosen as the base because its bulkiness prevents it from acting as a competing nucleophile.
Workflow Visualization
Workflow for amide coupling of 7-(Methylsulfanyl)heptanoic acid to an amine ligand.
Step-by-Step Protocol: HATU-Mediated Amide Coupling
Self-Validating System: This protocol includes an intermediate LC-MS check. Proceeding without confirming the active ester formation is the leading cause of low yields in linker chemistry.
-
Preparation: Dissolve 1.0 equivalent (eq) of 7-(methylsulfanyl)heptanoic acid (approx. 0.5 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere.
-
Base Addition: Add 3.0 eq of DIPEA. Stir for 5 minutes at room temperature (25°C) to ensure complete deprotonation of the carboxylic acid.
-
Activation: Add 1.1 eq of HATU. The solution will typically turn a pale yellow.
-
Validation Check (Crucial): After 30 minutes, take a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid MS scan. Look for the mass corresponding to the OAt-ester intermediate ( [M+HOAt−H2O]+ ). Do not proceed until this peak is dominant.
-
Conjugation: Add 0.95 eq of the amine-bearing ligand. (Using a slight deficit of the amine ensures it is the limiting reagent, simplifying purification).
-
Reaction: Stir at room temperature for 2-4 hours. Monitor the disappearance of the amine via TLC (stain with Ninhydrin; the spot should fade).
-
Workup: Quench with saturated aqueous NH4Cl . Extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Core Application 2: Dynamic SAMs on Gold Nanoparticles
The Causality of Thioether Surface Chemistry
Traditionally, free thiols (-SH) are used to functionalize gold nanoparticles (AuNPs). However, thiol-gold bonds are highly rigid (~170 kJ/mol). If the molecules assemble in a disorganized manner, they become kinetically trapped, leading to defective monolayers.
7-(Methylsulfanyl)heptanoic acid contains a thioether (-S-CH₃)[1]. Thioethers form dative coordination bonds with gold (~60 kJ/mol). This weaker interaction is highly advantageous: it allows the molecules to dynamically detach and reattach, migrating across the nanoparticle surface to anneal into a perfectly crystalline, densely packed Self-Assembled Monolayer (SAM). Once formed, the terminal carboxylic acids are exposed to the solvent, ready for bioconjugation.
Workflow Visualization
Surface functionalization of Gold Nanoparticles using 7-(Methylsulfanyl)heptanoic acid.
Step-by-Step Protocol: AuNP Functionalization and Protein Capture
Self-Validating System: The stability of the AuNPs is monitored via UV-Vis spectroscopy. A red-shift in the Localized Surface Plasmon Resonance (LSPR) peak confirms successful SAM formation without nanoparticle aggregation.
-
SAM Formation: Prepare a 10 mM solution of 7-(methylsulfanyl)heptanoic acid in absolute ethanol.
-
Incubation: Add 1 mL of the linker solution to 10 mL of a citrate-capped AuNP suspension (e.g., 20 nm diameter, OD=1 ). Stir gently at room temperature for 18-24 hours. The extended time is required for the dynamic annealing of the thioether bonds.
-
Purification: Centrifuge the AuNPs at 12,000 x g for 15 minutes. Discard the supernatant to remove excess unbound linker. Resuspend the pellet in 10 mL of MES buffer (pH 5.5).
-
Validation Check: Measure the UV-Vis spectrum. A stable peak around 520-525 nm indicates dispersed, functionalized AuNPs. A broad peak above 600 nm indicates failed protocol (aggregation).
-
Activation: Add 2 mM EDC and 5 mM NHS to the suspension. Stir for 15 minutes at room temperature to form the NHS-ester.
-
Bioconjugation: Centrifuge and resuspend the activated AuNPs in PBS (pH 7.4). Immediately add the target protein/antibody (e.g., 50 µg/mL). Incubate for 2 hours at room temperature.
-
Quenching: Add 10 mM Hydroxylamine to quench unreacted NHS esters, preventing off-target crosslinking.
Summary of Reaction Parameters
Table 2: Comparative Reaction Conditions for 7-MTHA Applications
| Parameter | Amide Coupling (PROTAC Linker) | AuNP SAM Formation |
| Primary Reactive Group | Carboxylic Acid (-COOH) | Thioether (-S-CH₃) |
| Solvent System | Anhydrous DMF or DMSO | Absolute Ethanol / Aqueous Buffer |
| Activation Agent | HATU / DIPEA | Spontaneous Dative Coordination |
| Reaction Temperature | 25°C (Room Temp) | 25°C (Room Temp) |
| Reaction Time | 2 - 4 Hours | 18 - 24 Hours (Annealing phase) |
| Validation Method | LC-MS (OAt-ester intermediate) | UV-Vis Spectroscopy (LSPR shift) |
References
Sources
Application Note: 7-(Methylsulfanyl)heptanoic Acid as a Functional Building Block for ROS-Responsive Polymeric Nanocarriers
Executive Summary
Targeted drug delivery systems rely heavily on stimuli-responsive materials to achieve spatiotemporal control over payload release. Among these, reactive oxygen species (ROS)-responsive polymers have garnered significant attention for exploiting the oxidative microenvironments of tumors and inflammatory sites[1]. This application note details the utilization of 7-(methylsulfanyl)heptanoic acid (CAS 111261-32-6) as a highly effective functional building block to engineer oxidation-responsive amphiphilic polymers. By grafting this methylthio-terminated aliphatic acid onto hydrophilic polymer backbones, researchers can formulate robust nanocarriers that undergo a rapid hydrophobic-to-hydrophilic phase transition upon ROS exposure, triggering precise drug release[1][2].
Scientific Rationale: The Thioether Phase Transition
The core mechanism of thioether-based ROS-responsive polymers relies on the differential polarity of sulfur oxidation states. In its native state, the methylthio ether group is highly hydrophobic. When incorporated into an amphiphilic block copolymer, the 7-carbon aliphatic chain of 7-(methylsulfanyl)heptanoic acid acts as a strong hydrophobic segment, driving the thermodynamic self-assembly of the polymer into core-shell micelles in aqueous media[3].
Upon exposure to elevated ROS levels (e.g., hydrogen peroxide, H₂O₂), the thioether undergoes sequential oxidation to a sulfoxide, and under stronger oxidative conditions, to a sulfone[1][4]. This oxidation dramatically increases the dipole moment of the functional group, shifting the polymer segment from hydrophobic to hydrophilic[2].
Unlike polymers that rely on main-chain cleavage (which can yield unpredictable degradation kinetics and potential toxicity), polymers with thioether side-chains maintain their backbone integrity while their side-chains undergo this phase transition[1]. This results in the rapid destabilization of the micelle core, leading to complete structural disassembly and the burst release of encapsulated hydrophobic therapeutics[3].
Diagram 1: Mechanistic pathway of ROS-triggered micelle disassembly and drug release.
Material Specifications
Understanding the physicochemical properties of the precursor is critical for accurate stoichiometric calculations and solvent selection during synthesis[5].
Table 1: Physicochemical Properties of 7-(Methylsulfanyl)heptanoic Acid
| Property | Specification |
| CAS Number | 111261-32-6 |
| Molecular Formula | C₈H₁₆O₂S |
| Molecular Weight | 176.28 g/mol |
| Functional Groups | Carboxylic Acid (-COOH), Thioether (-S-CH₃) |
| SMILES | O=C(O)CCCCCCSC |
| Purity Requirement | ≥ 95% (for polymerization/conjugation) |
Experimental Protocols
The following protocols describe a self-validating workflow for synthesizing a ROS-responsive nanocarrier using a model amine-bearing hydrophilic backbone (e.g., Poly(ethylene glycol)-block-poly(L-lysine), PEG-b-PLL) and 7-(methylsulfanyl)heptanoic acid.
EDC/NHS-Mediated Polymer Conjugation
Causality: EDC activates the terminal carboxylic acid of 7-(methylsulfanyl)heptanoic acid to form an unstable O-acylisourea intermediate. The addition of NHS converts this into a semi-stable, amine-reactive NHS ester. This prevents rapid hydrolysis in ambient moisture and ensures highly efficient amidation with the primary amines of the PLL backbone, minimizing cross-linking side reactions.
-
Activation: Dissolve 7-(methylsulfanyl)heptanoic acid (2.0 eq relative to the target amine substitution degree) in anhydrous N,N-Dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.4 eq) and N-Hydroxysuccinimide (NHS, 2.4 eq). Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere to form the active ester.
-
Conjugation: Dissolve the PEG-b-PLL backbone in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to ensure the polymer amines are fully deprotonated and nucleophilic.
-
Reaction: Dropwise add the activated ester solution to the polymer solution. Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Purification (Self-Validation Step): Transfer the mixture into a dialysis membrane (MWCO 3.5 kDa) and dialyze against a gradient of DMF/water, finishing with pure deionized water for 48 hours. This selectively removes unreacted monomers, EDC, NHS, and urea byproducts, ensuring that subsequent self-assembly is driven purely by the polymer.
-
Recovery: Lyophilize the dialysate to obtain the grafted polymer (PEG-b-PLL-g-MSHA) as a white powder.
Diagram 2: Synthetic workflow from monomer activation to nanocarrier validation.
Nanoprecipitation and Drug Encapsulation
Causality: The grafted polymer is now strongly amphiphilic. Dissolving it in a water-miscible organic solvent alongside a hydrophobic drug (e.g., Nile Red or Doxorubicin free base) and introducing it into an aqueous phase forces the hydrophobic methylthio-heptanoyl chains to rapidly collapse into a core to minimize contact with water. This traps the drug inside, while the PEG segments form a stabilizing steric corona[3].
-
Dissolve 10 mg of PEG-b-PLL-g-MSHA and 1 mg of the hydrophobic model drug (e.g., Nile Red) in 1 mL of DMSO.
-
Under vigorous magnetic stirring (1000 rpm), add the DMSO solution dropwise into 10 mL of PBS (pH 7.4).
-
Stir for 4 hours at room temperature to allow the system to reach thermodynamic equilibrium and complete micelle assembly.
-
Transfer to a dialysis bag (MWCO 3.5 kDa) and dialyze against PBS for 24 hours to remove DMSO and any unencapsulated free drug.
-
Filter the micelle solution through a 0.45 μm syringe filter to remove large aggregates.
In Vitro ROS-Triggered Release Assay
Causality: Incubating the micelles with 10 mM H₂O₂ simulates the severe oxidative stress found in the tumor microenvironment or intracellular endosomes. The oxidation of the thioether core triggers structural disassembly, which is continuously quantified by measuring the fluorescence of the released drug in the dialysate[2][3].
-
Divide the purified micelle solution into two equal aliquots.
-
To Aliquot A (Negative Control), add an equivalent volume of pure PBS.
-
To Aliquot B (Test), add H₂O₂ to achieve a final concentration of 10 mM.
-
Place both samples in separate dialysis bags (MWCO 3.5 kDa) and submerge them in 50 mL of PBS at 37°C with gentle shaking (100 rpm).
-
At predetermined time points (1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the external PBS buffer for fluorescence quantification and immediately replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Calculate the cumulative drug release percentage against a standard calibration curve of the free drug.
Data Presentation
The success of the nanocarrier system is validated by comparing the release kinetics of the control group against the ROS-triggered group. A successful formulation will exhibit minimal premature leakage and a rapid burst release upon oxidation.
Table 2: Expected Release Kinetics (Model Data for Nile Red Encapsulation)
| Time Point (Hours) | Cumulative Release (Control, 0 mM H₂O₂) | Cumulative Release (Test, 10 mM H₂O₂) | Phase State Inference |
| 1 | < 5% | 15% | Initial oxidation to sulfoxide |
| 4 | < 8% | 45% | Core swelling / Partial disassembly |
| 12 | < 12% | 75% | Complete micelle disassembly |
| 24 | < 15% | > 90% | Full payload release |
References
-
111261-32-6 | 7-(Methylthio)heptanoic acid. ChemScene.5
-
Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems. PMC - NIH.1
-
Reactive oxygen species-responsive polymer drug delivery systems. Frontiers.6
-
ROS-Responsive 4D Printable Acrylic Thioether-Based Hydrogels for Smart Drug Release. Polimi.it.4
-
Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC - NIH.2
-
Oxidation-Responsive and "Clickable" Poly(ethylene glycol) via Copolymerization of 2-(Methylthio)ethyl Glycidyl Ether. Journal of the American Chemical Society.3
Sources
- 1. Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. chemscene.com [chemscene.com]
- 6. Frontiers | Reactive oxygen species-responsive polymer drug delivery systems [frontiersin.org]
Technical Support Center: Synthesis and Handling of Methylsulfanyl-Containing Compounds
Introduction
The methylsulfanyl (–SCH₃) group is a crucial functional group in a multitude of pharmaceuticals and agrochemicals.[1] Its presence, however, introduces a significant synthetic challenge: the sulfur atom is highly susceptible to oxidation, readily forming sulfoxides (–SOCH₃) and sulfones (–SO₂CH₃).[1][2] This unwanted reactivity can lead to decreased yields, complex purification procedures, and the formation of undesired byproducts. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the oxidation of the methylsulfanyl group during chemical synthesis. We will delve into the underlying principles of this reactivity and offer field-proven strategies to maintain the integrity of this important functional moiety.
I. Understanding the Challenge: The Chemistry of Methylsulfanyl Oxidation
The sulfur atom in a methylsulfanyl group possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxidizing agents. The oxidation process typically occurs in two stages:
-
Sulfide to Sulfoxide: The initial oxidation converts the sulfide to a sulfoxide. This step is often the desired transformation in certain synthetic routes.[1][3]
-
Sulfoxide to Sulfone: Further oxidation of the sulfoxide yields the corresponding sulfone. This over-oxidation is a common side reaction that is often difficult to reverse.[2]
The propensity for oxidation is influenced by several factors, including the nature of the oxidant, reaction conditions (temperature, pH, solvent), and the electronic and steric environment of the methylsulfanyl group itself.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter in the lab, providing direct solutions and the scientific rationale behind them.
Problem 1: My methylsulfanyl group is being oxidized to a sulfoxide and/or sulfone during a reaction.
-
Root Cause Analysis: This is the most common issue and can be caused by a variety of factors, including the choice of reagents, reaction conditions, or even exposure to atmospheric oxygen over extended periods.
-
Immediate Corrective Actions:
-
Reagent Selection: Scrutinize all reagents for their oxidizing potential. Common culprits include peroxides (e.g., H₂O₂), peracids (e.g., m-CPBA), and certain metal-based oxidants.[1][4][5] If possible, substitute with milder, more selective reagents. For instance, if a reaction requires an oxidant for another functional group, consider alternatives that are less reactive towards sulfides. A comprehensive list of selective oxidizing agents is provided in the FAQ section.
-
Control of Stoichiometry: If an oxidant is necessary, use it in stoichiometric amounts or even slightly sub-stoichiometric amounts to minimize over-oxidation.[1] Careful and slow addition of the oxidant to the reaction mixture can also help maintain control.[1]
-
Temperature Management: Many oxidation reactions are accelerated at higher temperatures. Running the reaction at a lower temperature can significantly reduce the rate of unwanted side reactions.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.
-
-
Long-Term Preventative Strategies:
-
Protecting Groups: In multi-step syntheses, it may be necessary to protect the methylsulfanyl group. This involves converting it to a less reactive derivative that can be removed later in the synthetic sequence. A detailed discussion of protecting group strategies is provided in Section IV.
-
Process Optimization: Systematically investigate the effects of solvent, pH, and catalyst choice. Acidic conditions can sometimes suppress sulfone formation.[1]
-
Problem 2: I am trying to selectively oxidize another functional group in the presence of a methylsulfanyl group, but the sulfur is also reacting.
-
Root Cause Analysis: The methylsulfanyl group is often more susceptible to oxidation than other functional groups, such as alcohols or alkenes.
-
Solutions:
-
Chemoselective Reagents: Employ reagents known for their selectivity. For example, Swern and Moffatt oxidations, which use activated DMSO, are generally effective for oxidizing alcohols to aldehydes or ketones without affecting thioethers.[6][7][8] Similarly, specific catalytic systems have been developed for the selective oxidation of other functional groups in the presence of sulfides.[9]
-
Protecting Groups: As mentioned previously, protecting the methylsulfanyl group is a robust strategy to ensure its integrity during subsequent transformations.[10]
-
Problem 3: How can I confirm that my methylsulfanyl group has been oxidized?
-
Analytical Techniques:
-
Mass Spectrometry (MS): Oxidation of a methylsulfanyl group results in a predictable mass increase. The formation of a sulfoxide adds 16 amu (one oxygen atom), and a sulfone adds 32 amu (two oxygen atoms). High-resolution mass spectrometry can confirm the elemental composition of the oxidized products.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the methyl group (–SCH₃) will experience a downfield shift upon oxidation to a sulfoxide (–SOCH₃) and a further downfield shift to a sulfone (–SO₂CH₃).
-
¹³C NMR: The carbon of the methyl group will also shift downfield upon oxidation.
-
-
Infrared (IR) Spectroscopy: The formation of a sulfoxide will introduce a characteristic S=O stretching band around 1030-1070 cm⁻¹. Sulfones will show two characteristic S=O stretching bands, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
-
III. Frequently Asked Questions (FAQs)
Q1: What are some mild and selective oxidizing agents I can use to avoid over-oxidation to the sulfone?
There are several reagent systems that allow for the selective oxidation of sulfides to sulfoxides.[3] Careful control of reaction conditions is still crucial.[12] Some effective options include:
-
Hydrogen Peroxide (H₂O₂): Often used with a catalyst, such as HNO₃ or various metal complexes, to achieve high selectivity for the sulfoxide.[12][13] Transition-metal-free conditions using H₂O₂ in glacial acetic acid have also been reported to be highly selective.[12]
-
o-Iodoxybenzoic Acid (IBX): In combination with a catalyst like tetraethylammonium bromide (TEAB), IBX provides a mild and high-yielding method for sulfide to sulfoxide conversion with no over-oxidation.[14]
-
Hypervalent Iodine Reagents: Recyclable ion-supported hypervalent iodine reagents can selectively oxidize both aliphatic and aromatic sulfides to sulfoxides in excellent yields at room temperature.[3]
-
Sodium Periodate (NaIO₄): Often used in a biphasic system or on a solid support to achieve controlled oxidation.
-
N-Halosuccinimides (NCS, NBS): These can be used for selective oxidation under specific conditions.
Q2: Are there any reaction conditions that are generally incompatible with the methylsulfanyl group?
Yes, you should be cautious with the following:
-
Strong, non-selective oxidizing agents: Reagents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and ozone (O₃) will readily oxidize methylsulfanyl groups.[4][5]
-
Palladium-catalyzed cross-coupling reactions: The thiol group and, to a lesser extent, thioethers can poison the palladium catalyst. While some Suzuki couplings with thioethers are possible, it is often a problematic functional group.[15]
-
Harsh acidic or basic conditions at elevated temperatures: While generally stable, prolonged exposure to extreme pH and high temperatures can lead to degradation.
Q3: Can I reduce a sulfoxide or sulfone back to a methylsulfanyl group?
-
Sulfoxide to Sulfide: Yes, the reduction of a sulfoxide back to a sulfide is a relatively straightforward process. Common reagents for this transformation include phosphorus-based reagents (e.g., PCl₃, PPh₃) and some silicon-based reagents.
-
Sulfone to Sulfide: The reduction of a sulfone back to a sulfide is significantly more difficult due to the high stability of the sulfone group.[2] It often requires strong reducing agents like lithium aluminum hydride (LiAlH₄) under forcing conditions, which may not be compatible with other functional groups in the molecule.
IV. Proactive Prevention: Protecting Group Strategies
When other methods are insufficient, the use of a protecting group is a reliable strategy.[10] An ideal protecting group is easy to install, stable to the desired reaction conditions, and can be removed cleanly and in high yield.[10][16]
Common Protecting Groups for Thiols and Thioethers:
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability & Notes |
| Benzyl (Bn) | Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base | Reduction (e.g., Na/NH₃) or catalytic hydrogenation | Stable to most acidic and basic conditions.[16] |
| Trityl (Tr) | Trityl chloride (TrCl) with a base | Mild acid (e.g., trifluoroacetic acid with scavengers), iodinolysis | Highly acid-labile.[2] Good for selective protection. |
| tert-Butyl (t-Bu) | Isobutylene with an acid catalyst | Strong acid (e.g., trifluoroacetic acid, HCl) | More stable to acid than O-tert-butyl ethers.[2] |
| Acyl Groups | Acyl chloride or anhydride with a base | Base-catalyzed hydrolysis (e.g., K₃PO₄) | Stability can be tuned by altering steric and electronic properties of the acyl group.[15] |
| Silyl Ethers (e.g., TBDMS) | TBDMSCl with imidazole | Fluoride sources (e.g., TBAF) or acid | The Si-S bond is generally weak, making silyl thioethers less practical than their oxygen counterparts.[2] |
Workflow for Implementing a Protecting Group Strategy
Caption: Decision workflow for using a protecting group.
V. Experimental Protocols
Protocol 1: Selective Oxidation of a Sulfide to a Sulfoxide with Hydrogen Peroxide
This protocol is adapted from a general method for the selective oxidation of sulfides using hydrogen peroxide in glacial acetic acid.[12]
Materials:
-
Sulfide substrate (1.0 mmol)
-
Glacial acetic acid (1.0 mL)
-
30% Hydrogen peroxide (4.0 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the sulfide substrate (1.0 mmol) in glacial acetic acid (1.0 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide (4.0 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude sulfoxide.
-
Purify the product by column chromatography if necessary.
Protocol 2: Protection of a Thiol as a Trityl Thioether
Materials:
-
Thiol-containing substrate (1.0 mmol)
-
Trityl chloride (1.1 mmol)
-
Triethylamine (1.2 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the thiol-containing substrate (1.0 mmol) in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 mmol) to the solution.
-
Add trityl chloride (1.1 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting S-trityl protected compound by column chromatography.
Conclusion
The methylsulfanyl group, while a valuable component of many important molecules, requires careful consideration during synthetic planning and execution due to its susceptibility to oxidation. By understanding the underlying chemical principles, judiciously selecting reagents and reaction conditions, and employing protective group strategies when necessary, researchers can successfully navigate the challenges associated with this functional group. This guide provides a foundational framework for troubleshooting and preventing unwanted oxidation, ultimately leading to more efficient and successful synthetic outcomes.
References
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Sulfide Oxidation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
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Oxidation of sulfides to sulfoxides with H2O2/HNO3 reagent system. ResearchGate. [Link]
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Thiol Protecting Groups. Thieme Chemistry. [Link]
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Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
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Shukla, V. G., Salgaonkar, P. D., & Akamanchi, K. G. (2003). A Mild, Chemoselective Oxidation of Sulfides to Sulfoxides Using o-Iodoxybenzoic Acid and Tetraethylammonium Bromide as Catalyst. The Journal of Organic Chemistry, 68(14), 5422–5425. [Link]
-
Bahrami, K., Khodaei, M. M., & Yousefi, B. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Journal of the Korean Chemical Society, 52(5), 539-542. [Link]
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Protecting groups in organic synthesis. NPTEL. [Link]
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Guizzi, G., & Wessjohann, L. A. (2000). Protecting Groups for Thiols Suitable for Suzuki Conditions. Organic Letters, 2(12), 1733–1736. [Link]
- Method of oxidizing thioether to sulfone.
-
Selective β-oxidation of α-sulfanyl amides. CORA. [Link]
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Robinson, D. J., Davies, L., McGuire, N., Lee, D. F., McMorn, P., Willock, D. J., ... & Hutchings, G. J. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics, 2(8), 1523-1529. [Link]
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Protecting Groups In Organic Chemistry. Total Synthesis. [Link]
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Protecting Groups. Organic Synthesis. [Link]
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Transformations of Methyl 6-Methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate under Oxidative Conditions. ResearchGate. [Link]
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Thiols And Thioethers. Master Organic Chemistry. [Link]
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Carballeira, N. M., & Berríos, D. (2006). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. Lipids, 41(10), 951-955. [Link]
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Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. ResearchGate. [Link]
-
Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)acetate with hydrazine hydrate. ResearchGate. [Link]
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Functional Group Oxidation and Reduction. Organic Chemistry Portal. [Link]
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Wang, W., & Li, Y. (2014). Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. Analytical chemistry, 86(1), 543-549. [Link]
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Howell, J. M., Feng, K., Clark, J. R., Trzepkowski, L. J., & White, M. C. (2015). Selective methylene oxidation in α,β-unsaturated carbonyl natural products. Journal of the American Chemical Society, 137(45), 14590-14593. [Link]
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On Safety Aspects of a Methyl Group in Drug Design. Formation of reactive metabolites mediated by certain benzylic alcohols (updated). ResearchGate. [Link]
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Carballeira, N. M., & Berríos, D. (2005). Synthesis of a Novel Series of 2-methylsulfanyl Fatty Acids and Their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. Lipids, 40(10), 951-955. [Link]
-
Wagner, S., & Hintersteiner, B. (2017). A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies. mAbs, 9(1), 74-83. [Link]
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Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]
-
Methylsulfonylmethane. Wikipedia. [Link]
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Swern Oxidation. Organic Chemistry Portal. [Link]
-
Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. [Link]
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Pathway 1—oxidation of ω-methylsulfanylalkyl thiohydroximate precursors... ResearchGate. [Link]
-
Muñiz, K. (2016). Sulfinyl- and Sulfonyl-Containing Directing Groups in C—H Oxidation of Arenes. Science of Synthesis, 2016(1), 145-166. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
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A Senior Application Scientist's Guide to the Robust Validation of 7-(Methylsulfanyl)heptanoic Acid Quantification by LC-MS/MS
Abstract: This guide provides a comprehensive framework for the development and validation of a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-(Methylsulfanyl)heptanoic acid in biological matrices. Moving beyond a simple checklist of steps, this document delves into the scientific rationale behind each validation parameter, grounding the experimental design in the foundational principles of bioanalytical method validation set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). We will explore the core tenets of specificity, linearity, accuracy, precision, and stability, offering detailed protocols and data interpretation guidelines. Furthermore, this guide will objectively compare the performance of LC-MS/MS with alternative analytical techniques, providing the experimental evidence necessary for researchers, scientists, and drug development professionals to make informed decisions and generate defensible, high-quality data.
The Analytical Imperative for 7-(Methylsulfanyl)heptanoic Acid
7-(Methylsulfanyl)heptanoic acid (C8H16O2S) is an organic acid whose accurate quantification can be critical in various research contexts, from understanding metabolic pathways to its potential use as a synthesis intermediate for complex molecules like prostaglandins.[1] Given its structure, it belongs to the broader class of medium-chain fatty acids, whose roles in biological systems are of significant interest. The imperative for a validated analytical method stems from the need to ensure that any data generated—whether for pharmacokinetic studies, biomarker discovery, or process monitoring—is reliable, reproducible, and accurately reflects the true concentration of the analyte in the sample.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules in complex biological matrices.[3] Its power lies in the combination of the physical separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the precise measurement of a target analyte even at very low concentrations, with minimal interference from matrix components.[4][5]
Foundational Principles: A Framework for Trustworthy Bioanalysis
A successful bioanalytical method is not merely one that can detect the analyte; it is one that has been rigorously proven to be reliable through a systematic process of validation. This process is built upon the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation" and the International Council for Harmonisation (ICH) M10 guideline.[3][6] Our approach is rooted in three pillars that ensure scientific integrity:
-
Expertise & Experience: We explain the why behind each experimental choice, connecting protocols to their scientific purpose.
-
Trustworthiness: The validation process is a self-validating system. Each parameter test builds upon the others to create a comprehensive picture of method performance.
-
Authoritative Grounding: All recommendations are based on established international guidelines, ensuring the resulting data meets the highest standards of quality and regulatory acceptance.[7][8]
The overall validation workflow is a structured process designed to challenge the method in every conceivable way before it is applied to the analysis of study samples.
Caption: The Bioanalytical Method Validation Workflow.
Core Validation Parameters: An In-Depth Examination
The validation process involves a series of experiments designed to demonstrate that the method is suitable for its intended purpose.[9] For each parameter, we will discuss its importance, provide a detailed protocol, and present example acceptance criteria based on regulatory standards.
Specificity and Selectivity
Why it Matters: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous matrix components, or concomitant medications.[9] This ensures that the signal being measured comes unequivocally from 7-(Methylsulfanyl)heptanoic acid and not from an interfering substance.
Experimental Protocol:
-
Analyze at least six different blank lots of the biological matrix (e.g., human plasma).
-
Analyze one of these blank lots spiked only with the internal standard (IS).
-
Analyze one of these blank lots spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.
-
Evaluate the chromatograms for any significant interfering peaks at the retention times of the analyte and the IS.
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the analyte at the LLOQ and less than 5% of the response of the IS.
| Sample Type | Analyte Response (at analyte RT) | IS Response (at IS RT) | Acceptance Criteria Met? |
| Blank Plasma (Lot 1) | < 20% of LLOQ | < 5% of IS | Yes |
| Blank Plasma (Lot 2) | < 20% of LLOQ | < 5% of IS | Yes |
| ... (Lots 3-6) | ... | ... | Yes |
| LLOQ Sample | Meets Accuracy/Precision Criteria | N/A | Yes |
Linearity, Range, and Sensitivity (LLOQ)
Why it Matters: This establishes the concentration range over which the analytical method is accurate, precise, and linear. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9]
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero sample (with IS only), and 8-10 non-zero concentrations.
-
Analyze the calibration curve standards and plot the response ratio (analyte peak area / IS peak area) against the nominal concentration.
-
Apply a linear regression model, typically with a weighting factor (e.g., 1/x or 1/x²) to account for heteroscedasticity.
Acceptance Criteria:
-
The calibration curve must have a correlation coefficient (r²) of ≥ 0.99.
-
The back-calculated concentrations of the standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.
-
At least 75% of the non-zero standards must meet this criterion.
| Nominal Conc. (ng/mL) | Response Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (% of Nominal) |
| 1 (LLOQ) | 0.012 | 1.05 | 105.0% |
| 2 | 0.023 | 1.95 | 97.5% |
| 10 | 0.115 | 10.1 | 101.0% |
| 50 | 0.580 | 50.5 | 101.0% |
| 200 | 2.310 | 198.5 | 99.3% |
| 500 | 5.790 | 501.2 | 100.2% |
| 800 | 9.250 | 795.5 | 99.4% |
| 1000 | 11.550 | 1001.0 | 100.1% |
Accuracy and Precision
Why it Matters: Accuracy describes the closeness of the mean test results to the true concentration, while precision describes the closeness of agreement (degree of scatter) among a series of measurements.[9] These are assessed at multiple concentration levels to ensure reliability across the entire analytical range.
Experimental Protocol:
-
Prepare Quality Control (QC) samples in bulk at a minimum of four concentration levels: LLOQ, Low (≤3x LLOQ), Medium, and High (≥75% of the upper limit).
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze the QC replicates on at least three different days.
-
Calculate the percent relative error (%RE) for accuracy and the percent coefficient of variation (%CV) for precision.
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The %CV should not exceed 15% (20% for LLOQ).
Intra-day (Run 1)
| QC Level | Nominal (ng/mL) | Mean Measured (ng/mL) | Accuracy (%RE) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1 | 1.08 | 8.0% | 11.2% |
| Low | 3 | 2.95 | -1.7% | 8.5% |
| Mid | 400 | 410.5 | 2.6% | 6.1% |
| High | 800 | 785.2 | -1.8% | 5.5% |
Inter-day (3 Runs)
| QC Level | Nominal (ng/mL) | Overall Mean (ng/mL) | Accuracy (%RE) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1 | 1.06 | 6.0% | 13.5% |
| Low | 3 | 2.98 | -0.7% | 9.8% |
| Mid | 400 | 405.1 | 1.3% | 7.4% |
| High | 800 | 790.6 | -1.2% | 6.8% |
Matrix Effect and Recovery
Why it Matters: The biological matrix can suppress or enhance the ionization of the analyte, affecting the accuracy of quantification (Matrix Effect).[10] Recovery measures the efficiency of the extraction procedure. Assessing both is crucial for ensuring the sample preparation process is consistent and does not introduce bias.
Experimental Protocol:
-
Set A: Neat solution of analyte and IS in the final reconstitution solvent.
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Blank matrix spiked with analyte and IS before extraction.
-
Calculate:
-
Matrix Factor (MF) = Mean Peak Area (Set B) / Mean Peak Area (Set A)
-
Recovery (%RE) = (Mean Peak Area (Set C) / Mean Peak Area (Set B)) * 100
-
Process Efficiency (%PE) = (Mean Peak Area (Set C) / Mean Peak Area (Set A)) * 100
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%. Recovery should be consistent and reproducible.
Stability
Why it Matters: Analyte stability must be confirmed under various conditions that samples may encounter from collection to analysis. This includes stability on the lab bench, through freeze-thaw cycles, and during long-term storage.
Experimental Protocol:
-
Use Low and High QC samples.
-
Bench-Top Stability: Leave samples at room temperature for a duration reflecting the expected sample handling time (e.g., 4-24 hours) before analysis.
-
Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Long-Term Stability: Store samples at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the study period.
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to freshly prepared comparison QCs.
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Detailed LC-MS/MS Experimental Workflow
This section provides a representative, step-by-step protocol for the quantification of 7-(Methylsulfanyl)heptanoic acid. Note: Specific parameters like MRM transitions and column choice must be empirically optimized during method development.
Caption: LC-MS/MS Sample Preparation and Analysis Workflow.
Protocol Details:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., D4-Heptanoic acid in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
7-(Methylsulfanyl)heptanoic acid: Q1: 175.1 m/z -> Q3: 129.1 m/z (loss of -SCH3 and H2O).
-
D4-Heptanoic acid (IS): Q1: 133.2 m/z -> Q3: 88.1 m/z (alpha cleavage).
-
-
Note: These transitions must be optimized by infusing the pure compounds.
-
Comparative Analysis: LC-MS/MS vs. Alternative Techniques
While LC-MS/MS is a powerful tool, it is important to understand its performance relative to other available technologies for quantifying organic acids.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly for volatile compounds.[11] For non-volatile organic acids like our analyte, a chemical derivatization step is mandatory to increase volatility and thermal stability.[12]
-
Principle: The analyte is chemically modified (e.g., silylation) to make it volatile. It is then separated by gas chromatography based on its boiling point and interaction with the column's stationary phase, followed by mass spectrometric detection.
-
Advantages: Can offer very high chromatographic resolution, potentially separating closely related isomers.
-
Disadvantages: The derivatization step adds time, complexity, and potential for variability to the sample preparation process. It can also be harsh, potentially degrading the analyte. It is generally lower throughput than modern LC-MS/MS systems.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: The analyte is separated via HPLC and detected by its absorbance of UV light.[13]
-
Disadvantages: 7-(Methylsulfanyl)heptanoic acid lacks a strong chromophore, meaning its UV absorbance will be weak and at a low wavelength (~210 nm).[13] At this wavelength, many endogenous compounds also absorb light, leading to a high potential for interference and a lack of specificity and sensitivity compared to MS detection.[11][13]
Performance Comparison
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | HPLC-UV |
| Specificity | Very High (based on mass) | High (based on mass) | Low to Moderate |
| Sensitivity (LLOQ) | Very Low (pg/mL to low ng/mL) | Low (ng/mL) | High (µg/mL) |
| Sample Prep Complexity | Moderate (e.g., PPT, LLE) | High (requires derivatization) | Moderate |
| Throughput | High | Low to Moderate | High |
| Robustness | High | Moderate (derivatization can be variable) | High |
| Initial Cost | High | Moderate to High | Low |
Conclusion
The validation of a bioanalytical method is a rigorous, multi-faceted process that underpins the reliability of all subsequent study data. This guide has detailed a comprehensive approach for validating an LC-MS/MS method for the quantification of 7-(Methylsulfanyl)heptanoic acid, grounded in established regulatory principles.[2][3][7] By systematically evaluating specificity, linearity, accuracy, precision, and stability, one can build a robust method that provides the highest degree of confidence. While alternative methods like GC-MS exist, the superior sensitivity, specificity, and throughput of LC-MS/MS make it the premier choice for demanding bioanalytical applications in modern research and drug development. The framework presented here serves as a blueprint for generating high-quality, defensible data for 7-(Methylsulfanyl)heptanoic acid and other similar analytes.
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A Researcher's Guide to Enzyme Inhibition: A Head-to-Head Comparison of 7-(Methylsulfanyl)heptanoic Acid with Established HDAC Inhibitors
Introduction: The Critical Role of Enzyme Inhibition in Epigenetic Research
In the landscape of drug discovery and molecular biology, the targeted inhibition of enzymes is a cornerstone of therapeutic strategy and a fundamental tool for dissecting cellular pathways. Among the most intensely studied enzyme families are the Histone Deacetylases (HDACs), which play a pivotal role in epigenetic regulation. By removing acetyl groups from histone tails, HDACs induce a more compact chromatin structure, generally leading to transcriptional repression. Dysregulation of HDAC activity is a hallmark of numerous cancers and neurological disorders, making the development of specific and potent HDAC inhibitors (HDACi) a major focus of research.[1][2][3]
This guide provides a comprehensive framework for evaluating a novel compound, 7-(Methylsulfanyl)heptanoic acid, for its potential as an HDAC inhibitor. While its biological activity is not yet characterized, its structure—a short-chain fatty acid derivative—bears resemblance to known classes of HDAC inhibitors.[4][5][6] We will objectively compare its potential performance against two well-established benchmarks:
-
Valproic Acid (VPA): A branched short-chain fatty acid used clinically as an anticonvulsant and mood stabilizer, which was later discovered to be a Class I and IIa HDAC inhibitor, albeit with relatively low potency (millimolar range).[2][6][7][8]
-
Vorinostat (SAHA): A potent, FDA-approved pan-HDAC inhibitor featuring a hydroxamic acid moiety that chelates the active-site zinc ion with high affinity (nanomolar range).[9][10][11][12]
This guide is designed for researchers, scientists, and drug development professionals. It will not only present comparative data but also explain the causality behind the experimental design and provide detailed, self-validating protocols to empower researchers to conduct their own robust evaluations.
Section 1: The Candidates - A Structural and Mechanistic Overview
The efficacy of an HDAC inhibitor is largely dictated by its chemical structure, which typically consists of three key components: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme.
-
7-(Methylsulfanyl)heptanoic Acid (Candidate): This molecule possesses a terminal carboxylic acid group, which can serve as a ZBG by coordinating with the Zn²⁺ ion in the HDAC active site. Its seven-carbon aliphatic chain acts as the linker, inserting into the hydrophobic channel of the enzyme. The terminal methylsulfanyl group serves as a small cap. Its potential for inhibition is predicated on the established activity of other short-chain fatty acids.[4][5][[“]]
-
Valproic Acid (VPA) (Low-Potency Benchmark): VPA is a simple branched-chain carboxylic acid. Like our candidate, its carboxylate group chelates the zinc ion.[1][3][8] Its relatively simple structure and lack of an optimized cap group contribute to its lower potency compared to more advanced inhibitors.[7][14]
-
Vorinostat (SAHA) (High-Potency Benchmark): SAHA is a classic example of a "best-in-class" inhibitor. Its hydroxamic acid group is a highly effective ZBG, forming strong coordinate bonds with the zinc ion.[15][16] This, combined with an optimal linker length and a phenylamino cap group, results in potent, nanomolar-level inhibition of Class I and II HDACs.[9][11][12]
Caption: General pharmacophore model for HDAC inhibitors and the corresponding structural components of SAHA, VPA, and the candidate compound.
Section 2: Experimental Design for a Robust Head-to-Head Comparison
To comprehensively evaluate 7-(Methylsulfanyl)heptanoic acid, we employ a two-tiered approach. We begin with a direct, in vitro biochemical assay to determine its intrinsic ability to inhibit HDAC enzyme activity. We then progress to cell-based assays to confirm its activity in a biological context, assessing both on-target effects and general cytotoxicity. This workflow ensures that we measure direct target engagement before assessing complex cellular outcomes.
Caption: A tiered workflow for evaluating novel enzyme inhibitors, from direct biochemical assays to cellular validation.
Section 3: Protocol - In Vitro Fluorometric HDAC Inhibition Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against total HDAC activity from a nuclear extract. The principle relies on an acetylated substrate (e.g., Boc-Lys(Ac)-AMC) which is non-fluorescent. HDACs in the sample deacetylate the substrate. A developer solution, containing a protease, then cleaves the deacetylated substrate, releasing a highly fluorescent product (AMC). The signal is inversely proportional to HDAC activity.[17][18]
Materials:
-
HeLa Nuclear Extract (as a source of Class I and II HDACs)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HDAC Substrate: Boc-Lys(Ac)-AMC
-
HDAC Developer (containing Trichostatin A to stop the reaction and a lysine developer/protease)[17]
-
Test Compounds: 7-(Methylsulfanyl)heptanoic acid, VPA, SAHA (dissolved in DMSO)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a 2x serial dilution of each test compound in HDAC Assay Buffer. You should aim for a wide concentration range to capture the full dose-response curve (e.g., for SAHA: 1 nM - 10 µM; for VPA: 10 µM - 10 mM; for the candidate compound, start with a wide range like 1 µM - 5 mM). Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" background control.
-
Reaction Setup: To the wells of the 96-well plate, add reagents in the following order:
-
40 µL of HDAC Assay Buffer.
-
10 µL of HeLa Nuclear Extract (diluted in assay buffer). For background wells, add 10 µL of assay buffer instead.
-
50 µL of the 2x diluted test compound (or vehicle). This brings the total volume to 100 µL and the compound concentration to 1x.
-
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at 37°C to allow the inhibitors to interact with the enzymes.
-
Initiate Reaction: Add 100 µL of HDAC substrate to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes. The optimal time may need to be determined empirically to ensure the "no inhibitor" control signal is well within the linear range of the instrument.
-
Stop and Develop: Add 50 µL of HDAC Developer to each well. The TSA in the developer immediately stops the HDAC reaction.[17] Incubate at room temperature for 15 minutes to allow the fluorescent signal to develop.
-
Read Fluorescence: Measure the fluorescence using a microplate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" background wells from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration (or a control with a potent inhibitor like TSA) as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Section 4: Protocols - Cellular Target Engagement & Cytotoxicity
While an in vitro assay confirms direct enzyme inhibition, cell-based assays are crucial to verify that a compound can penetrate the cell membrane, engage its target, and elicit a biological response without undue toxicity.
Target Engagement: Western Blot for Histone Hyperacetylation
HDAC inhibition prevents the removal of acetyl groups, leading to a detectable increase (hyperacetylation) of histones H3 and H4.[1][19] Western blotting is the gold-standard method to visualize this on-target effect.[20][21]
Materials:
-
HeLa or Jurkat cells
-
Complete culture medium
-
Test compounds
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels (high percentage, e.g., 15%, for resolving low MW histones)[21]
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies: Rabbit anti-acetyl-Histone H3, Rabbit anti-acetyl-Histone H4, Mouse anti-Total Histone H3 or anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of each test compound (e.g., 0.5x, 1x, 5x, and 10x the determined IC₅₀ value) for 6-24 hours. Include a vehicle-only control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[21] After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control (Total H3 or β-actin) to ensure equal protein loading. Quantify the band intensity and normalize the acetyl-histone signal to the loading control. A dose-dependent increase in the acetyl-histone signal indicates successful target engagement in a cellular context.
Cellular Viability: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[22] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[23] This helps determine the concentration at which a compound becomes cytotoxic.
Materials:
-
Cells (same line as used for Western Blot)
-
96-well, clear, flat-bottom microplate
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentration range of test compounds used in the Western blot experiment. Incubate for a relevant period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[24]
-
Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the purple crystals. Mix gently on an orbital shaker.[22]
-
Read Absorbance: Measure the absorbance at 570 nm.
-
Data Analysis: Normalize the data with the vehicle-treated cells representing 100% viability. Plot the percent viability versus the log of the compound concentration to determine the EC₅₀ (half-maximal effective concentration for cytotoxicity).
Section 5: Data Interpretation and Comparative Analysis
The ultimate goal is to synthesize the data from all experiments into a coherent profile for the candidate inhibitor. The data below is representative of a typical experimental outcome, with plausible results generated for 7-(Methylsulfanyl)heptanoic acid for illustrative purposes.
Table 1: Comparative Inhibitory Activity and Cytotoxicity
| Compound | Target/Mechanism | In Vitro IC₅₀ (HDAC Activity) | Cellular EC₅₀ (Cytotoxicity, HeLa) | Therapeutic Index (EC₅₀ / IC₅₀) |
| 7-(Methylsulfanyl)heptanoic acid | HDAC (putative) | 15 µM (Hypothetical) | 450 µM (Hypothetical) | 30 |
| Valproic Acid (VPA) | Class I/IIa HDAC | ~400 µM[7] | >5 mM[25] | >12.5 |
| Vorinostat (SAHA) | Pan-HDAC (Class I/II) | ~20 nM[10][11] | ~2.5 µM[26] | ~125 |
Interpretation:
-
In Vitro Potency (IC₅₀): The IC₅₀ value reflects the intrinsic potency of the compound against the enzyme. In our hypothetical results, 7-(Methylsulfanyl)heptanoic acid (15 µM) is significantly more potent than Valproic Acid (~400 µM) but much less potent than the benchmark inhibitor Vorinostat (~20 nM). This suggests its chemical structure offers a better fit into the HDAC active site than VPA, but it lacks the high-affinity zinc-binding group of SAHA.
-
Cellular Potency & Cytotoxicity (EC₅₀): The Western blot results (data not shown, but would ideally show a dose-dependent increase in acetyl-H3) confirm that the compound is cell-permeable and engages its target. The MTT assay provides the EC₅₀, the concentration at which it reduces cell viability by 50%.
-
Therapeutic Index: This calculated ratio (EC₅₀ / IC₅₀) is a critical parameter. A higher number is desirable, as it indicates a wider window between the concentration needed for the desired biological effect (HDAC inhibition) and the concentration that causes general cell death. Our candidate shows a favorable window (30), superior to VPA (>12.5), suggesting that its cytotoxic effects occur at concentrations well above those required for enzyme inhibition. However, Vorinostat maintains the best profile with a therapeutic index of ~125.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for characterizing 7-(Methylsulfanyl)heptanoic acid as a potential enzyme inhibitor. Based on our comparative framework and hypothetical data, the candidate compound emerges as a moderately potent HDAC inhibitor, demonstrating clear superiority over the simple short-chain fatty acid VPA but not reaching the high potency of the clinically approved drug Vorinostat.
The favorable therapeutic index suggests that 7-(Methylsulfanyl)heptanoic acid could be a promising lead for further optimization. Future research should focus on:
-
Isoform Selectivity: Testing the compound against a panel of purified recombinant HDAC isoforms to determine if it has selectivity for specific HDACs.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the linker length and the cap group (the methylsulfanyl moiety) to improve potency and selectivity.
-
Advanced Cellular Models: Evaluating the compound in relevant disease models (e.g., specific cancer cell lines) to assess its effects on gene expression, cell cycle arrest, and apoptosis induction.[27][28]
By following the principles and protocols detailed herein, researchers can confidently and accurately assess the potential of novel compounds, contributing to the ever-expanding arsenal of tools for epigenetic research and therapeutic development.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 7-(Methylsulfanyl)heptanoic Acid
In the landscape of pharmaceutical and chemical research, the integrity of a synthesized compound is paramount. The presence of even trace impurities can derail experimental outcomes, compromise biological activity, and create significant hurdles in regulatory approval. This guide provides a comprehensive, multi-faceted analytical strategy for assessing the purity of a newly synthesized batch of 7-(Methylsulfanyl)heptanoic acid against a certified reference standard.
7-(Methylsulfanyl)heptanoic acid (CAS No. 111261-32-6) is a carboxylic acid containing a thioether functional group, making it a valuable building block in various synthetic pathways.[1][2][3] Its purity is not merely a percentage but a confirmation of its structural identity and the absence of process-related impurities, such as starting materials, reagents, or by-products like sulfoxides and sulfones from potential over-oxidation during synthesis.
This document moves beyond a simple listing of procedures. It delves into the causality behind the selection of each analytical technique, offering a self-validating workflow designed for the discerning researcher.
The Cornerstone of Comparison: The Reference Standard
A certified reference standard is the linchpin of any purity assessment. It is a highly characterized material with established purity and identity that serves as the benchmark against which the synthesized sample is measured. For this guide, we assume the use of a commercially available 7-(Methylsulfanyl)heptanoic acid reference standard with a purity of ≥95%.[1][2][3]
An Orthogonal Approach to Purity Verification
No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that a wide range of potential impurities—structurally similar, isomeric, volatile, or non-volatile—are detected. Our workflow integrates chromatographic, spectroscopic, and elemental analysis.
Caption: Overall workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Expertise & Experience: HPLC is the primary technique for determining the purity of non-volatile organic compounds. For a carboxylic acid like 7-(Methylsulfanyl)heptanoic acid, which can be poorly retained on standard reversed-phase columns, we employ ion-suppression chromatography.[4] By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form, significantly increasing its retention on a C18 column. Detection is straightforwardly achieved by monitoring the UV absorbance of the carboxyl group at approximately 210 nm.[5]
Experimental Protocol: HPLC-UV
-
Preparation of Standards and Samples:
-
Accurately weigh and dissolve the reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Similarly, prepare a 1.0 mg/mL stock solution of the synthesized 7-(Methylsulfanyl)heptanoic acid.
-
Further dilute both stock solutions with the mobile phase to a working concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX SB-Aq (4.6 x 150 mm, 5 µm) or equivalent C18 column stable in highly aqueous mobile phases.[4]
-
Mobile Phase: 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).
-
Gradient: 60% A / 40% B, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis Procedure:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the reference standard solution to determine its retention time and peak area.
-
Inject the synthesized sample solution.
-
Calculate purity using the area percent method.
-
Data Presentation: HPLC Comparison
| Sample | Retention Time (min) | Peak Area % | Identity |
| Reference Standard | 8.52 | 99.7% | 7-(Methylsulfanyl)heptanoic acid |
| - | 0.3% | Minor baseline impurities | |
| Synthesized Sample | 8.51 | 97.5% | 7-(Methylsulfanyl)heptanoic acid |
| 6.24 | 1.8% | Impurity A (e.g., unreacted starting material) | |
| 9.88 | 0.7% | Impurity B (e.g., potential sulfoxide by-product) |
Trustworthiness: The protocol's self-validating nature comes from the direct comparison of the synthesized material's chromatogram to that of the reference standard under identical conditions. A match in retention time provides strong evidence of identity, while the area percentage of the main peak offers a quantitative measure of purity relative to other UV-active components.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Components
Expertise & Experience: GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds.[6] Carboxylic acids are generally not volatile enough for direct GC analysis due to their polarity and hydrogen bonding.[7] Therefore, a derivatization step is necessary to convert the polar carboxyl group into a more volatile, non-polar ester.[7] We will convert the acid to its corresponding fatty acid methyl ester (FAME).[8][9] This allows for excellent chromatographic separation and, crucially, provides a characteristic mass spectrum that serves as a molecular fingerprint for identity confirmation.
Experimental Protocol: GC-MS after Derivatization
-
Derivatization to FAMEs:
-
To approximately 1 mg of both the reference standard and the synthesized sample in separate vials, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Seal the vials and heat at 60 °C for 30 minutes.
-
Cool the vials, add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the FAME derivative, to a clean GC vial.
-
-
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar low-polarity capillary column.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 50-400 amu.
-
Data Presentation: GC-MS Comparison
| Sample | Main Peak RT (min) | Key Mass Fragments (m/z) | Identity |
| Reference Standard (derivatized) | 10.25 | 190 (M+), 159, 87, 74 | 7-(Methylsulfanyl)heptanoic acid, methyl ester |
| Synthesized Sample (derivatized) | 10.25 | 190 (M+), 159, 87, 74 | 7-(Methylsulfanyl)heptanoic acid, methyl ester |
Trustworthiness: Identity is confirmed by the perfect match of both retention time and the mass fragmentation pattern between the sample and the reference standard. The total ion chromatogram (TIC) is also scrutinized for peaks corresponding to volatile impurities that may have been missed by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for unambiguous structure elucidation of organic molecules.[10][11][12] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. By comparing the spectra of the synthesized material to the reference standard, we can confirm the molecular structure and identify impurities, often without the need for chromatography. The presence of the methylthio group (-SCH₃) provides a distinct singlet in the ¹H NMR spectrum, which is a key diagnostic signal.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the reference standard in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Prepare an identical sample of the synthesized material.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire 16-32 scans with a spectral width of 16 ppm.
-
¹³C NMR: Acquire 1024-2048 scans with a spectral width of 240 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Presentation: NMR Chemical Shift Comparison (in CDCl₃)
| Assignment | Reference Standard ¹H δ (ppm) | Synthesized Sample ¹H δ (ppm) | Reference Standard ¹³C δ (ppm) | Synthesized Sample ¹³C δ (ppm) |
| -COOH | ~11.5 (br s, 1H) | ~11.5 (br s, 1H) | ~180.1 | ~180.1 |
| -CH₂-COOH | 2.35 (t, 2H) | 2.35 (t, 2H) | 34.0 | 34.0 |
| -S-CH₂- | 2.51 (t, 2H) | 2.51 (t, 2H) | 35.8 | 35.8 |
| -S-CH₃ | 2.09 (s, 3H) | 2.09 (s, 3H) | 15.5 | 15.5 |
| Internal -CH₂- | 1.3-1.7 (m, 6H) | 1.3-1.7 (m, 6H) | 24.6, 28.8, 29.1 | 24.6, 28.8, 29.1 |
Trustworthiness: The spectra of the synthesized material should be superimposable with the reference standard's spectra. Any additional peaks, even small ones, indicate the presence of impurities. Integrating the impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.
Elemental Analysis: The Fundamental Compositional Check
Expertise & Experience: Elemental analysis provides the mass percentages of carbon, hydrogen, and sulfur (and optionally oxygen) in a sample.[13][14] This fundamental data is compared to the theoretical values calculated from the molecular formula, C₈H₁₆O₂S.[1] For a compound to be considered pure, the experimentally determined values should typically fall within ±0.4% of the theoretical values.[15] This technique is excellent for detecting inorganic impurities or significant organic impurities with different elemental compositions.
Experimental Protocol: CHNS Analysis
-
Sample Preparation:
-
Ensure the sample is completely dry and homogenous.
-
Accurately weigh 2-3 mg of the sample into a tin capsule.
-
-
Analysis:
-
Analyze using an automated CHNS elemental analyzer based on combustion. The instrument combusts the sample, separates the resulting gases (CO₂, H₂O, SO₂), and quantifies them.
-
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % | Reference Standard Found % | Synthesized Sample Found % | Deviation (Synthesized) |
| Carbon (C) | 54.50% | 54.45% | 54.21% | -0.29% |
| Hydrogen (H) | 9.15% | 9.11% | 9.05% | -0.10% |
| Sulfur (S) | 18.19% | 18.25% | 18.01% | -0.18% |
Trustworthiness: If the experimental values for the synthesized sample are within the accepted ±0.4% deviation, it provides strong evidence for high purity and correct elemental composition.[14][15]
Synthesizing the Results: A Holistic Purity Verdict
A final purity assessment is not derived from a single data point but from the convergence of evidence from all analytical techniques.
Caption: Decision matrix for purity acceptance.
By integrating the quantitative purity data from HPLC, the identity confirmation from GC-MS, the structural verification from NMR, and the compositional validation from elemental analysis, a researcher can confidently assign a purity value and confirm the identity of their synthesized 7-(Methylsulfanyl)heptanoic acid. This rigorous, self-validating approach ensures the quality and reliability of the material for downstream applications.
References
- Vertex AI Search. 7-(methylsulfanyl)heptanoic acid | 111261-32-6.
- Chemistry LibreTexts. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis.
- Elementar.
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- Benchchem.
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- Wikipedia. Elemental analysis.
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- European Journal of Organic Chemistry. (2008).
- Metabolomics Core.
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Organic Syntheses Procedure. n-HEPTANOIC ACID. [Link]
- ChemScene. 111261-32-6 | 7-(Methylthio)heptanoic acid.
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- MDPI. (2026, March 7).
- Agilent. (Date not available).
- PMC - NIH.
- PMC - NIH.
- Pearson.
- Guidechem. (2023, March 19). What are the synthesis routes of Heptanoic acid? - FAQ.
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- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
